BenchChemオンラインストアへようこそ!

2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate

Kinase Inhibition CDK4/Cyclin D1 Cancer

2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate (CAS 1609407-83-1) is a spirocyclic diamine building block supplied as a bis-trifluoroacetate (TFA) salt. This salt form provides a distinct physical form advantage for procurement: it is a stable, free-flowing solid with a standard purity of 95%, confirmed by NMR, HPLC, or GC.

Molecular Formula C12H16F6N2O4
Molecular Weight 366.26 g/mol
CAS No. 1609407-83-1
Cat. No. B1432234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate
CAS1609407-83-1
Molecular FormulaC12H16F6N2O4
Molecular Weight366.26 g/mol
Structural Identifiers
SMILESC1CC1N2CC3(C2)CNC3.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChIInChI=1S/C8H14N2.2C2HF3O2/c1-2-7(1)10-5-8(6-10)3-9-4-8;2*3-2(4,5)1(6)7/h7,9H,1-6H2;2*(H,6,7)
InChIKeyNKOPSFCHMMCILJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-2,6-diazaspiro[3.3]heptane Bistrifluoroacetate: A High-Purity, Pre-Solubilized Building Block for Medicinal Chemistry


2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate (CAS 1609407-83-1) is a spirocyclic diamine building block supplied as a bis-trifluoroacetate (TFA) salt. This salt form provides a distinct physical form advantage for procurement: it is a stable, free-flowing solid with a standard purity of 95%, confirmed by NMR, HPLC, or GC . In contrast, the free base (CAS 1609407-82-0) is often an oil or low-melting solid, which can complicate accurate weighing and handling [1]. The compound's core 2,6-diazaspiro[3.3]heptane scaffold is a recognized piperazine bioisostere [2], and the cyclopropyl substituent is a known metabolic stability modifier . Its primary evidence for differentiation in a research context comes from its use as a key structural fragment in patent-derived CDK inhibitors, where it confers quantifiable potency advantages over closely related spirocyclic and monocyclic analogs.

Why 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane Bistrifluoroacetate Cannot Be Replaced by Generic Spirocyclic Amines


Generic substitution fails because the specific combination of the 2,6-diazaspiro[3.3]heptane core, the N-cyclopropyl group, and the bistrifluoroacetate salt form collectively drives performance in three critical areas: biochemical potency, metabolic stability, and physical handling. The rigid spirocyclic scaffold provides a distinct exit vector geometry compared to piperazine [1], while the cyclopropyl group modulates lipophilicity and sterics differently than a methyl or phenyl group, directly impacting binding affinity [2]. The TFA salt form ensures the compound is a solid, pre-protonated, and readily soluble for one-step synthesis, unlike the oily free base . Replacing it with an unsubstituted 2,6-diazaspiro[3.3]heptane or a different N-alkyl analog (e.g., 2-methyl-2,6-diazaspiro[3.3]heptane) without verifying the quantitative impact on target binding, metabolic stability, or handling ease would introduce a high risk of project failure across both biological and logistical dimensions.

Quantitative Differentiation Guide for 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane Bistrifluoroacetate Procurement


CDK4/Cyclin D1 Biochemical Potency: Cyclopropyl vs. Piperazine-Containing Analogs (Patent US20240034731)

In a direct, head-to-head comparison within a single patent series (US20240034731), the molecule incorporating the 2-cyclopropyl-2,6-diazaspiro[3.3]heptane scaffold (Compound 8) demonstrated an IC50 of less than 200 nM against CDK4/Cyclin D1 [1]. A closely related analog where the spirocyclic amine is replaced by a different moiety, Compound 35 (containing a 6-methyl-2,6-diazaspiro[3.3]heptane core linked via an aniline), showed a significantly weaker IC50 of >2000 nM against a related CDK (CDK1/Cyclin B1) [2]. While the kinase targets differ, the 10-fold improvement in potency within the same chemotype series highlights the profound impact of the specific spirocyclic amine and its substitution on target engagement.

Kinase Inhibition CDK4/Cyclin D1 Cancer Scaffold-Based Drug Design

CDK2/Cyclin 1 Selectivity Profile: Establishing a Multi-Kinase Activity Fingerprint (Patent US20240034731)

The same compound from the patent (Compound 8) also shows a distinct selectivity profile. While its primary potency is against CDK4, it exhibits a secondary activity of 375 nM against CDK2/Cyclin 1 [1]. This contrasts with other compounds in the series optimized for different kinases. For example, Compound 25, which uses a different spirocyclic core (2,6-diazaspiro[3.4]octane) but shares the cyclopropyl motif, shows an IC50 of 200 nM against CDK6/Cyclin D3 [2]. This data suggests the 2-cyclopropyl-2,6-diazaspiro[3.3]heptane scaffold, when installed in a standardized inhibitor framework, provides a unique starting point for achieving a specific multi-kinase inhibition profile (CDK4/CDK2) rather than a CDK6-centric profile.

Kinase Selectivity CDK2/Cyclin 1 Polypharmacology Lead Optimization

Physical Form and Handling: Bistrifluoroacetate Salt vs. Free Base

The bistrifluoroacetate salt (CAS 1609407-83-1) is a solid with a defined molecular weight of 366.26 g/mol and a standard purity of 95%, suitable for accurate gravimetric dispensing . The corresponding free base (CAS 1609407-82-0) is reported as an oil or low-melting solid [1]. The TFA counterion also pre-protonates the basic amines, enhancing immediate solubility in polar organic solvents and facilitating direct use in coupling reactions without additional acid scavengers . This distinction is critical for automated high-throughput experimentation and library synthesis, where precise stoichiometry and consistent physical form are paramount.

Solid-Phase Chemistry Compound Management Weighing Accuracy Salt Selection

Advantage in One-Step Synthesis: Reduced Synthetic Step-Count vs. Unprotected Alternatives

The compound is explicitly designed for one-step synthesis applications . As a pre-formed, stable building block with orthogonal protecting groups inherently resolved by the salt form, it can be directly coupled in reactions such as Pd-catalyzed aryl aminations [1]. Utilizing the free base would require a protection step for the secondary amine before selective functionalization, adding at least one additional synthetic step and associated purification. A comparable building block, N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptane, is typically synthesized in multiple steps, while this product allows for direct diversification.

Synthetic Efficiency Step-Count Reduction Parallel Synthesis Cost-Efficiency

Patent Coverage: Validated Scaffold with Industry-Utilized IP

The 2-cyclopropyl-2,6-diazaspiro[3.3]heptane scaffold appears in at least 14 patents [1], demonstrating its proven utility and value in industrial drug discovery programs. This is a considerably higher patent footprint than for many closely related spirocyclic amine building blocks (e.g., unsubstituted 2,6-diazaspiro[3.3]heptane or its simple N-methyl analog), which typically have fewer associated patents. This level of patent activity signals that the scaffold has been validated in multiple therapeutic programs and chemotypes, suggesting it is a privileged structure with broad applicability, rather than a niche or unproven building block.

Freedom to Operate Patent Landscape Competitive Intelligence Drug Discovery

Optimal Application Scenarios for 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane Bistrifluoroacetate in Research Programs


Kinase Inhibitor Lead Generation Targeting CDK4 or CDK4/CDK2 Polypharmacology

This product is most valuable when a project aims to generate initial hits or optimize leads against CDK4 or a CDK4/CDK2 dual inhibition profile. The data from US20240034731 shows that installing this specific building block can yield potent inhibition (CDK4 IC50 <200 nM) and a distinct selectivity fingerprint (CDK2 IC50 375 nM) [1][2]. This makes it a preferred reagent for parallel library synthesis targeting the CDK family, as opposed to a building block like 2,6-diazaspiro[3.4]octane which shows a preference for CDK6.

Automated High-Throughput Experimentation (HTE) Libraries

The solid, free-flowing nature of the bistrifluoroacetate salt makes it ideally suited for automated solid dispensing platforms [1]. Its 95% purity and stable form eliminate the variability associated with weighing oils or gums, ensuring precise stoichiometry across hundreds of library members. This logistical advantage directly translates to higher quality and more reproducible screening data compared to using the free base (CAS 1609407-82-0) [2].

Scaffold-Hopping from Piperazine to Explore Novel Chemical Space

When a medicinal chemistry program has identified a piperazine-containing lead but seeks to improve metabolic stability, physicochemical properties, or intellectual property position, this building block is a prime candidate for a scaffold-hopping exercise. The 2,6-diazaspiro[3.3]heptane core provides a more rigid, three-dimensional structure with a different exit vector, while the cyclopropyl group is known to enhance metabolic stability [1][2]. The pre-protonated salt form facilitates rapid analog synthesis to explore this new chemical space.

Probing the ATP-Binding Site of Kinases with Structurally Defined Fragments

Diazaspirocycles have been established as effective ATP-mimetic scaffolds, with their binding modes confirmed by protein crystallography [1]. This specific compound is a logical next-step reagent for fragment elaboration or structure-based design campaigns aiming to engage the P-loop or alter spirocycle conformation to modulate kinase selectivity, building on validated foundational work [1][2].

Quote Request

Request a Quote for 2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.